rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid
Description
"rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid" is a synthetic organic compound with significant importance in various scientific fields. Its unique structural framework features a chloro-methoxy quinoline core fused with a cyclopentane ring, which imparts distinct chemical properties and biological activities.
Properties
CAS No. |
2679949-85-8 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves multi-step organic reactions starting from readily available precursors. One common synthetic route might include:
Formation of the Quinoline Core: : This step often involves the cyclization of 2-aminoacetophenone with appropriate aldehydes under acidic conditions to form the quinoline ring.
Introduction of Chloro and Methoxy Groups: : Chlorination and methoxylation are typically carried out using reagents such as thionyl chloride and sodium methoxide, respectively.
Cyclopentane Ring Formation: : The formation of the cyclopentane ring is achieved through a Diels-Alder reaction or similar cycloaddition reaction, followed by appropriate hydrogenation steps.
Carboxylation: : Introduction of the carboxylic acid functional group can be achieved via carboxylation reactions involving organometallic reagents.
Industrial Production Methods: For industrial-scale production, optimized processes involving continuous flow chemistry and catalytic methods are preferred due to their efficiency and scalability. Processes may include:
Continuous Flow Reactors: : Enabling better control over reaction conditions, improving yields and safety.
Catalytic Methods: : Use of metal catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions such as:
Oxidation: : Typically involves the formation of quinoline N-oxide.
Reduction: : Leads to the partial or complete reduction of the quinoline and cyclopentane rings.
Substitution: : Halogen substitution with nucleophiles leading to derivatives with modified biological activities.
Oxidizing Agents: : e.g., hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : e.g., lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : e.g., nucleophiles such as amines, thiols under basic conditions.
Major Products: Products from these reactions vary widely but include:
N-oxides: : From oxidation.
Hydroquinoline derivatives: : From reduction.
Substituted derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is extensively studied for various applications:
Chemistry: : As a starting material for synthesizing complex organic compounds.
Biology: : Investigated for its bioactivity, including antimicrobial and anticancer properties.
Medicine: : Potential therapeutic applications due to its unique molecular interactions.
Industry: : Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets, leading to various biological effects:
Molecular Targets: : Enzymes, receptors, and DNA interactions.
Pathways: : Modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Quinoline derivatives: : Including other chloro and methoxy substituted quinolines.
Cyclopentane fused compounds: : Similar in structural features but varying in functional groups and substitutions.
Unique Aspects: rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid stands out due to:
Specific Substitution Pattern: : The unique placement of chloro and methoxy groups.
Biological Activity: : Distinct interactions and efficacy in biological systems compared to similar compounds.
And there you have it, an in-depth dive into a fascinating compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
